molecular formula C27H23N3O2S B2443224 3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793110-51-6

3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2443224
CAS No.: 1793110-51-6
M. Wt: 453.56
InChI Key: JAUZSSBHOLKOJX-UHFFFAOYSA-N
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Description

3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that includes a pyrrolopyrimidinone core

Preparation Methods

The synthesis of 3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyrrolopyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of Benzyl and Methoxybenzyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and methoxybenzyl halides in the presence of a base.

    Thioether Formation: The thioether linkage can be formed by reacting the intermediate with a thiol compound under suitable conditions.

Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3-benzyl-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one include other pyrrolopyrimidinone derivatives These compounds may share some structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

3-benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-32-22-14-8-11-20(15-22)18-33-27-29-24-23(21-12-6-3-7-13-21)16-28-25(24)26(31)30(27)17-19-9-4-2-5-10-19/h2-16,28H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUZSSBHOLKOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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